tert-Butyl (4-acetyl-2-bromophenyl)carbamate
Overview
Description
Scientific Research Applications
Novel Synthetic Methodologies and Intermediates
Research has identified tert-butyl (4-acetyl-2-bromophenyl)carbamate as an intermediate or reagent in novel synthetic methodologies. For example, it was involved in the unexpected reduction of perfluoroalkyl ketones, where it did not yield the anticipated carbamate but instead resulted in the formation of a hydroxyl compound due to an abnormal reduction process. This highlights its potential role in the synthesis of complex fluorinated compounds, which are of significant interest in the development of pharmaceuticals and agrochemicals (Sokeirik et al., 2006).
Protective Groups in Organic Synthesis
The compound has also been explored as a protective group or a component of such groups in the synthesis of various organic molecules. For instance, the development of novel safety-catch amine protection strategies using related structures demonstrates the versatility and utility of tert-butyl carbamates in facilitating complex synthetic routes while ensuring the selective removal of protective groups under mild conditions (Surprenant & Lubell, 2006).
Deprotection Strategies
A study has shown the efficacy of aqueous phosphoric acid as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates among other tert-butyl-protected groups. This method provides good selectivity and high yields while preserving the stereochemical integrity of sensitive substrates, proving essential for the synthesis of complex molecules such as clarithromycin derivatives (Li et al., 2006).
Antimicrobial Compound Synthesis
Another research avenue has involved the synthesis of tert-butyl carbazate derivatives leading to antimicrobial compounds. The study underscores the chemical versatility and potential biological applications of tert-butyl carbamate derivatives in generating novel antimicrobial agents, thus contributing to the field of medicinal chemistry (Ghoneim & Mohamed, 2013).
Synthesis of Biologically Active Intermediates
Furthermore, tert-butyl carbamates serve as key intermediates in the synthesis of biologically active compounds. For instance, a rapid synthetic method was established for a tert-butyl carbamate derivative, which is an important intermediate in synthesizing omisertinib (AZD9291), showcasing its significance in pharmaceutical synthesis (Zhao et al., 2017).
Properties
IUPAC Name |
tert-butyl N-(4-acetyl-2-bromophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRMZMLEIGRKOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693039 | |
Record name | tert-Butyl (4-acetyl-2-bromophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-93-2 | |
Record name | tert-Butyl (4-acetyl-2-bromophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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